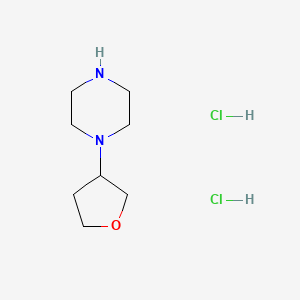![molecular formula C17H12FN3O4 B3007823 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 851094-48-9](/img/structure/B3007823.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.298. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm formation. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound’s efficacy was demonstrated against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis, where it inhibited bacterial biofilm growth significantly .
Hemolytic Activity
In addition to its antibacterial properties, the compound has been evaluated for its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can release hemoglobin into the blood. The compound exhibited mild cytotoxicity, suggesting it could be used safely as an antibacterial agent without causing significant damage to red blood cells .
Alzheimer’s Disease Therapy
Alzheimer’s disease is characterized by the decline of cognitive functions and memory. Compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide have been synthesized as potential therapeutic agents for Alzheimer’s disease. These compounds target cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. Inhibiting these enzymes can help alleviate symptoms of Alzheimer’s disease .
Cholinesterase Inhibition
Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. Inhibitors of cholinesterase are used to treat various conditions, including Alzheimer’s disease and myasthenia gravis. The compound and its derivatives have shown moderate to weak inhibition of cholinesterases, which could be beneficial in therapeutic applications .
Lipoxygenase Enzyme Inhibition
Lipoxygenases are enzymes that play a role in the metabolism of fatty acids and are involved in inflammatory responses. Inhibitors of lipoxygenases can be used to treat inflammatory diseases. The compound has exhibited moderate to weak inhibition of lipoxygenase enzymes, indicating potential use in anti-inflammatory therapies .
Pharmacophore in Therapeutic Areas
The benzodioxane moiety present in the compound is a significant pharmacophore across various therapeutic areas. It has been identified with activities such as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant. This suggests that the compound could be a valuable addition to the development of new drugs with these properties .
Blood Pressure Regulation
Compounds containing the benzodioxane ring system have been associated with the prolonged lowering of blood pressure. This is particularly important in the treatment of hypertension. The compound’s structural similarity to these molecules suggests potential applications in cardiovascular therapies .
Anti-Cancer Properties
Sulfonamide derivatives, which are structurally related to this compound, have been reported to exhibit anti-cancer properties. They act as potent inhibitors of carbonic anhydrase, an enzyme involved in tumor growth and metastasis. This indicates that the compound could be explored for its potential use in cancer therapy .
Mecanismo De Acción
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties . They are known to inhibit the growth of various Gram-negative and Gram-positive bacterial strains .
Mode of Action
This blocks folic acid synthesis in bacteria and ultimately stops the production of purines .
Biochemical Pathways
It’s known that sulfonamides, in general, interfere with the bacterial synthesis of folic acid, an essential precursor for the synthesis of nucleic acids and amino acids .
Pharmacokinetics
They metabolize in the liver, and inactive compounds are excreted through bile or feces .
Result of Action
Similar compounds have shown to inhibit the growth of various bacterial strains, indicating their potential as antibacterial agents .
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKKKPWLQHFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


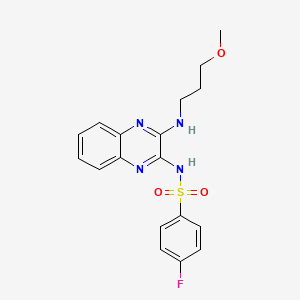
![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)
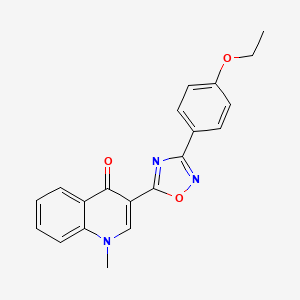
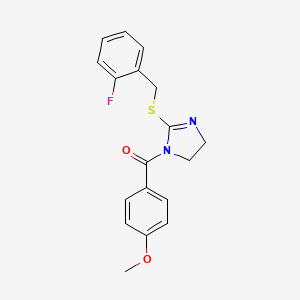
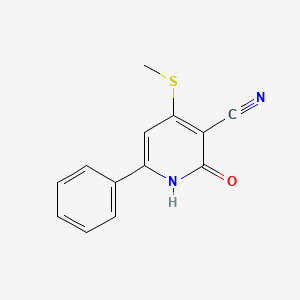
![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)
